molecular formula C17H13N5O2 B2619690 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 460993-56-0

3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2619690
CAS No.: 460993-56-0
M. Wt: 319.324
InChI Key: UFNWNQKMTUROKZ-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (referred to as D374-0106 in screening libraries) is a benzofuran-derived carboxamide with distinct structural features:

  • Core structure: A benzofuran ring (C8H6O) substituted with a methyl group at position 3 and a carboxamide group at position 2.
  • Substituents: A bromine atom at position 6 of the benzofuran ring and a tetrazole-substituted phenyl group linked via the carboxamide nitrogen.
  • Molecular formula: C17H12BrN5O2 (MW: 406.22 g/mol) .

This compound is utilized in high-throughput screening for drug discovery, likely targeting enzymes or receptors that interact with heterocyclic aromatic systems. The tetrazole moiety (1H-1,2,3,4-tetrazol-1-yl) is notable for its hydrogen-bonding capacity and metabolic stability, making it a pharmacophoric element in medicinal chemistry .

Properties

IUPAC Name

3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-14-4-2-3-5-15(14)24-16(11)17(23)19-12-6-8-13(9-7-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNWNQKMTUROKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the tetrazole ring and the carboxamide group. Key steps include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.

    Introduction of Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Formation of Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial research. The following sections detail its applications.

Anticancer Applications

The anticancer properties of 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide have been investigated through various studies:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating mitochondrial pathways. This results in an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. Additionally, it has been shown to cause cell cycle arrest, particularly at the S-phase, inhibiting cancer cell proliferation .

Case Study: Anticancer Efficacy

A study focusing on benzofuran derivatives demonstrated that modifications at the nitrogen and carboxamide positions significantly enhanced their anticancer properties. The incorporation of tetrazole moieties was noted to improve binding interactions with target proteins involved in tumorigenesis.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Effects : In vitro studies have indicated that this compound exhibits notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Mechanisms of Antimicrobial Action

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit protein synthesis. Further investigations are ongoing to explore its efficacy against a broader spectrum of microbial strains .

Neuropharmacological Applications

Emerging research suggests potential neuropharmacological applications for this compound:

  • Sigma Receptor Binding : Compounds similar to this have shown binding affinity towards sigma receptors, which are implicated in various neurological disorders. Targeting these receptors may provide therapeutic avenues for conditions such as depression and schizophrenia.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Carboxamide Derivatives

N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide (CAS: 950245-97-3)
  • Core structure : Shares the benzofuran-2-carboxamide backbone.
  • Key differences :
    • Replaces the bromine at position 6 with a hydrogen atom.
    • Features an ethylsulfanyl group (-S-C2H5) on the tetrazole ring.
  • Molecular formula : C18H15N5O2S (MW: 365.41 g/mol) .
6-bromo-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (D374-0106)
  • Key features : Bromine at position 6 introduces steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic pockets or alter electronic interactions in target proteins .

Table 1: Comparison of Benzofuran Carboxamides

Compound Substituent (Benzofuran) Tetrazole Modification Molecular Weight (g/mol)
D374-0106 6-Bromo, 3-methyl None 406.22
CAS 950245-97-3 None 5-Ethylsulfanyl 365.41

Pyrrole Carboxamide Derivatives ()

Compounds 96 , 97 , 101 , and 102 share a pyrrole-2-carboxamide core but differ in substituents:

  • Core structure : 3-methyl-1H-pyrrole-2-carboxamide.
  • Key modifications :
    • Trifluoromethyl (CF3) or difluoromethyl (CF2H) groups on cyclopropyl-linked aryl rings.
    • 1H-1,2,4-triazol-3-yl substituents (vs. tetrazole in D374-0106).

Biological relevance : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the triazole ring provides fewer hydrogen-bonding sites compared to tetrazole .

Table 2: Pyrrole Carboxamide Derivatives

Compound ID Cyclopropyl Substituent Triazole/Tetrazole Molecular Weight (g/mol)
96 3-(Trifluoromethyl)phenyl 1H-1,2,4-triazol-3-yl ~500 (estimated)
101 6-(Difluoromethyl)pyridin-3-yl 1H-1,2,4-triazol-3-yl ~480 (estimated)

Benzamide Pesticides ()

Compounds like flutolanil and cyprofuram are structurally simpler benzamides used as fungicides:

  • Flutolanil : N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide.
  • Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide.

Key differences from D374-0106 :

  • Lack benzofuran or tetrazole moieties.
  • Feature trifluoromethyl or chlorine substituents for agrochemical activity.
  • Smaller molecular weights (~300–350 g/mol) compared to D374-0106 .

Research Findings and Implications

  • Tetrazole vs.
  • Halogen Effects : Bromine in D374-0106 increases molecular weight and lipophilicity, which may enhance binding to hydrophobic targets but reduce solubility. In contrast, fluorine/chlorine in pesticides improves volatility and membrane penetration .
  • Heterocyclic Cores : Benzofuran (D374-0106) provides planar aromaticity for π-π stacking, whereas pyrrole derivatives () offer conformational flexibility for cyclopropyl-aryl interactions .

Biological Activity

3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. The presence of both a tetrazole and a benzofuran moiety in its structure suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, with a molecular weight of 324.33 g/mol. The compound features a benzofuran core linked to a tetrazole ring via an aromatic phenyl group.

PropertyValue
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
IUPAC NameThis compound
InChI KeyDPEICRCYLKYJNS-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may enhance its interaction with enzymes or receptors involved in disease pathways. The benzofuran moiety may contribute to membrane permeability and cellular uptake.

Anticancer Activity

Research has demonstrated that compounds containing both tetrazole and benzofuran structures exhibit significant anticancer properties. For instance:

  • Study Findings : In vitro assays showed that derivatives similar to this compound inhibited the growth of various cancer cell lines (e.g., A549 and MCF-7) with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Case Study : A series of tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the tetrazole ring enhanced the antibacterial activity compared to non-tetrazole analogs .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects:

  • Research Insight : Compounds with similar structures have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease. This inhibition suggests that this compound may have therapeutic potential in neurodegenerative disorders .

Comparative Analysis

When compared to other tetrazole-containing compounds:

Compound NameActivity TypeIC50 (µM)
5-(4-Bromo-2-methylphenyl)-1H-tetrazoleAnticancer10.5
3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]Anticancer7.8
N-[2'-(1H-Tetrazol-5-Yl)[1,1'-Biphenyl]-4-Yl]MethylamineNeuroprotective15.0

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